

Application Note & Protocol: Tracking Desfesoterodine Distribution in vivo Using Positron Emission Tomography (PET)

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Compound of Interest		
Compound Name:	Desfesoterodine	
Cat. No.:	B000916	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

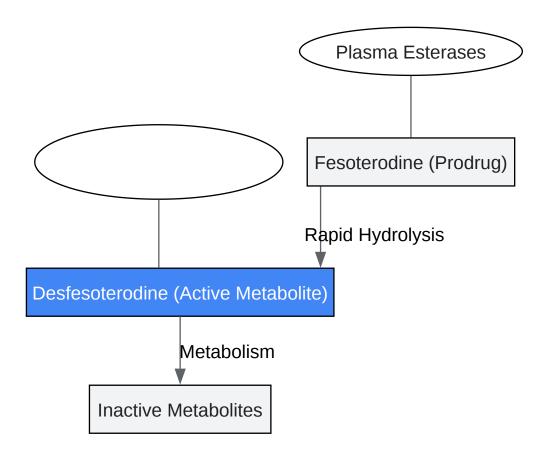
Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Understanding its biodistribution is crucial for optimizing therapeutic efficacy and assessing potential off-target effects. Positron Emission Tomography (PET) is a non-invasive, quantitative imaging modality that allows for the real-time tracking of radiolabeled molecules in vivo.[1][2][3][4] This document provides a detailed protocol for radiolabeling **Desfesoterodine** and conducting preclinical in vivo imaging studies in rodent models to determine its whole-body distribution, pharmacokinetics, and target engagement.

While specific studies detailing the in vivo imaging of radiolabeled **Desfesoterodine** are not yet prevalent in published literature, this protocol is based on established methodologies for analogous small molecules and muscarinic receptor ligands.[5][6][7][8] The proposed method involves the synthesis of Carbon-11 labeled **Desfesoterodine** ([11C]**Desfesoterodine**) for use as a PET tracer.

Signaling and Metabolic Pathways



Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, **Desfesoterodine** (5-hydroxymethyl tolterodine). This conversion is a critical step for its pharmacological activity. **Desfesoterodine** itself is further metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes.



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Metabolic activation of Fesoterodine to **Desfesoterodine**.

Experimental Protocols

Protocol 1: Synthesis of [11C]Desfesoterodine

This protocol outlines a proposed method for the radiolabeling of **Desfesoterodine** using Carbon-11 ([¹¹C]CH₃I). This method requires a precursor molecule (desmethyl-**Desfesoterodine**) where the target methyl group is replaced by a hydroxyl group, allowing for subsequent ¹¹C-methylation.

Materials:



- Desmethyl-Desfesoterodine precursor
- [11C]CO2 produced from a medical cyclotron
- Lithium aluminum hydride (LiAlH₄)
- Hydriodic acid (HI)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH)
- · HPLC system with a radioactivity detector
- C18 Sep-Pak cartridges
- · Sterile water for injection, USP
- Ethanol, USP

Methodology:

- Production of [11C]Methyl Iodide:
 - Produce [11C]CO₂ via the 14N(p,α)11C nuclear reaction in a medical cyclotron.
 - Trap the [11C]CO2 and subsequently reduce it to [11C]CH4 using H2 over a nickel catalyst.
 - Convert [¹¹C]CH₄ to [¹¹C]CH₃I by reacting with iodine vapor at high temperature.
 - Alternatively, convert [¹¹C]CO₂ to [¹¹C]CH₃I via the "wet" method by reduction with LiAlH₄ followed by reaction with HI.
- Radiolabeling Reaction:
 - Dissolve the desmethyl-**Desfesoterodine** precursor (approx. 0.5-1.0 mg) in anhydrous DMF (200 μ L).



- Add NaH to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
- Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-7 minutes in a sealed vessel.
- The ¹¹C-methyl group will react with the phenoxide to form the ether linkage, yielding [¹¹C]**Desfesoterodine**.

Purification:

- Quench the reaction with water.
- Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹¹C]**Desfesoterodine** from the unreacted precursor and other byproducts.
- Collect the fraction corresponding to the [¹¹C]**Desfesoterodine** peak, identified by its retention time relative to a non-radioactive standard.

Formulation:

- Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.
- Wash the cartridge with sterile water for injection to remove HPLC solvents.
- Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection.
- The final formulation should be sterile-filtered and tested for radiochemical purity, specific activity, and residual solvents before in vivo use.

Protocol 2: In Vivo PET/CT Imaging of [11C]Desfesoterodine in Rodents

This protocol describes a typical dynamic whole-body PET/CT scan in rats to determine the biodistribution and pharmacokinetics of [11C]**Desfesoterodine**.

Materials:



- [11C]Desfesoterodine formulation (sterile, injectable)
- Male Sprague-Dawley rats (250-300g, n=3-5 per group)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner (e.g., small-animal scanner)
- Catheter for intravenous injection (e.g., tail vein)
- Heating pad to maintain body temperature

Methodology:

- Animal Preparation:
 - Fast the animals for 4-6 hours prior to imaging to reduce gastrointestinal signal variability, but allow free access to water.
 - Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
 - Place a catheter in the lateral tail vein for radiotracer administration.
 - Position the animal on the scanner bed, ensuring it is secure and its body temperature is maintained using a heating pad.
- PET/CT Acquisition:
 - Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
 - Administer a bolus injection of [11C]Desfesoterodine (e.g., 10-15 MBq) via the tail vein catheter, followed by a saline flush.
 - Immediately start a dynamic PET scan acquisition for 60-90 minutes. The scan can be framed as follows: 12 x 10s, 6 x 30s, 5 x 60s, and subsequent frames of 5-10 minutes.
 - Monitor the animal's vital signs throughout the scan.

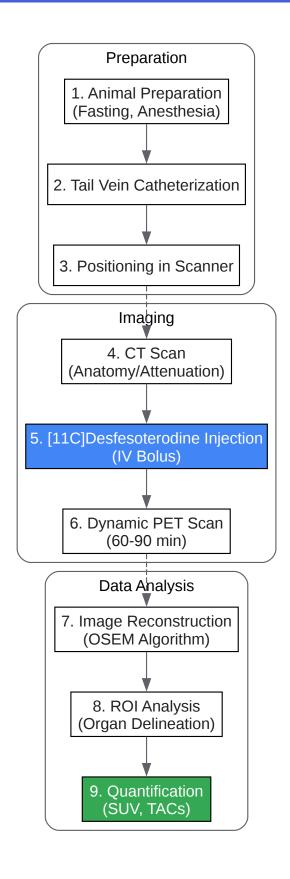


- Image Reconstruction and Analysis:
 - Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization, OSEM), correcting for decay, attenuation, and scatter.[9]
 - Co-register the PET images with the CT images.
 - Draw three-dimensional regions of interest (ROIs) over major organs and tissues (e.g., bladder, kidneys, liver, heart, lungs, muscle, brain, bone) on the CT images and project them onto the dynamic PET data to generate time-activity curves (TACs).
- Quantitative Analysis:
 - Calculate the Standardized Uptake Value (SUV) for each ROI at different time points. The SUV normalizes the measured radioactivity concentration to the injected dose and body weight.[2]
 - SUV Calculation: SUV = [Radioactivity Concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]
 - Analyze the TACs to determine pharmacokinetic parameters such as uptake rate,
 clearance, and volume of distribution.[1][10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the preclinical PET imaging study.





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Workflow for in vivo PET/CT imaging of [11C]Desfesoterodine.



Data Presentation

The quantitative data from the ROI analysis should be summarized to compare the uptake of [11C]**Desfesoterodine** across different organs over time. The table below presents an illustrative example of expected biodistribution data, expressed as mean SUV ± standard deviation. This hypothetical data reflects the known pharmacology of **Desfesoterodine**, including high uptake in excretory organs (kidneys, bladder) and low penetration of the blood-brain barrier.

Table 1: Illustrative Biodistribution of [11C]**Desfesoterodine** in Rats (Mean SUV ± SD)

Organ/Tissue	5 min post- injection	30 min post- injection	60 min post- injection
Bladder	1.5 ± 0.3	8.7 ± 1.5	15.2 ± 2.8
Kidneys	6.8 ± 1.1	5.2 ± 0.9	3.1 ± 0.6
Liver	4.5 ± 0.7	3.8 ± 0.5	2.9 ± 0.4
Heart	3.1 ± 0.5	1.5 ± 0.2	0.8 ± 0.1
Lungs	2.5 ± 0.4	1.2 ± 0.3	0.7 ± 0.1
Muscle	0.8 ± 0.2	0.9 ± 0.2	0.7 ± 0.1
Brain	0.4 ± 0.1	0.2 ± 0.05	0.1 ± 0.04
Bone	0.6 ± 0.1	0.7 ± 0.1	0.6 ± 0.1

Note: Data are hypothetical and for illustrative purposes only.

This data would indicate rapid clearance through the renal system, with accumulation in the bladder, which is consistent with the drug's intended site of action and primary route of excretion. The low brain SUV would confirm poor blood-brain barrier penetration.

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